molecular formula C7H6N4O2 B580992 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 1256643-42-1

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No. B580992
M. Wt: 178.151
InChI Key: OKHCRVRHLQRYGZ-UHFFFAOYSA-N
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Description

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C7H6N4O2 . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which is part of this compound, has been found to be remarkably versatile and has been used in many different applications in drug design .


Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 . Over the years, different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . An efficient synthesis of novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]-pyrimidines was accomplished by the oxidation of pyrimidinylhydrazones .


Molecular Structure Analysis

The molecular weight of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is 178.15 g/mol . The InChI string representation of its structure is InChI=1S/C7H6N4O2/c1-4-2-3-11-5 (6 (12)13)9-10-7 (11)8-4/h2-3H,1H3, (H,12,13) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid include a molecular weight of 178.15 g/mol, an XLogP3-AA of 0.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and one rotatable bond count . The topological polar surface area is 80.4 Ų .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
    • They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The synthesis of these compounds involves various chemical reactions, and their pharmacological activities are studied using in vitro and in vivo models .
    • The results of these studies have shown that triazole compounds have significant therapeutic potential .
  • Cancer Research

    • Polycyclic systems containing triazolo-pyrimidine moiety are reported as antitumor .
    • These compounds can be used for the treatment of various types of cancer .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cancer cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant antitumor activity .
  • Treatment of Alzheimer’s Disease

    • Triazolo-pyrimidines can be used for the treatment of Alzheimer’s disease .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of Alzheimer’s disease .
  • Antibacterial Activity

    • Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activities .
    • They were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • The compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
    • Some of the compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Antidiabetic Activity

    • Triazolopyrazine derivatives, which are structurally similar to triazolopyrimidine, have been found to have antidiabetic properties .
    • 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of diabetes .
  • Antifungal Activity

    • Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
    • Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on fungal strains or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant antifungal activity .
  • Antipsychotic Activity

    • Triazole compounds have been used in the synthesis of popular drugs such as chlorpromazine for psychosis .
    • These compounds are synthesized and their structures are characterized using various techniques .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of psychosis .
  • Antihypertensive Activity

    • Triazole compounds have been used in the synthesis of popular drugs such as captopril for hypertension .
    • These compounds are synthesized and their structures are characterized using various techniques .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of hypertension .
  • Anti-anxiety Activity

    • Triazole compounds have been used in the synthesis of popular drugs such as delorazepam for anxiety .
    • These compounds are synthesized and their structures are characterized using various techniques .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of anxiety .
  • Antitubercular Activity

    • Triazole compounds have been used in the synthesis of popular drugs such as isoniazid for tuberculosis .
    • These compounds are synthesized and their structures are characterized using various techniques .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of tuberculosis .
  • Antimicrobial Activity

    • Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
    • Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on microbial strains or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant antimicrobial activity .
  • Antidepressant Activity

    • Triazole compounds have been used in the synthesis of popular drugs such as trazodone, nefazodone for depression .
    • These compounds are synthesized and their structures are characterized using various techniques .
    • The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
    • The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of depression .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCRVRHLQRYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183954
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

CAS RN

1256643-42-1
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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